molecular formula C26H22F2N4O2 B6547843 1-[(4-fluorophenyl)methyl]-3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one CAS No. 946331-08-4

1-[(4-fluorophenyl)methyl]-3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one

Cat. No.: B6547843
CAS No.: 946331-08-4
M. Wt: 460.5 g/mol
InChI Key: YCZDYTJTFJLYQO-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one is a useful research compound. Its molecular formula is C26H22F2N4O2 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 460.17108228 g/mol and the complexity rating of the compound is 777. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-[(4-fluorophenyl)methyl]-3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of naphthyridinones and features a complex structure that includes a piperazine moiety and fluorophenyl groups. Its molecular formula is C19H22F2N4OC_{19}H_{22}F_2N_4O with a molecular weight of approximately 362.4 g/mol. The presence of fluorine atoms is significant as they often enhance the lipophilicity and metabolic stability of drug candidates.

Research indicates that this compound exhibits various mechanisms of action:

  • Anticancer Activity : It has been shown to interact with multiple targets involved in cancer cell proliferation and survival. Specifically, it may inhibit key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell growth and survival .
  • Receptor Modulation : The compound acts on several receptors including serotonin receptors, which are implicated in mood regulation and anxiety disorders. Its piperazine structure allows for selective binding to these receptors, potentially leading to anxiolytic effects .

Anticancer Studies

A study evaluated the compound's efficacy against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values below 10 µM for several tested lines, including A-549 (lung carcinoma) and MDA-MB-231 (breast adenocarcinoma). This suggests a promising therapeutic index compared to established chemotherapeutics like cisplatin .

Cell Line IC50 (µM) Reference Compound IC50 (µM)
A-5491.89Cisplatin5.00
MDA-MB-2313.21Cisplatin6.00

Antimicrobial Activity

The compound also demonstrated antimicrobial properties against various bacterial strains. In vitro tests showed that it had minimum inhibitory concentrations (MIC) in the range of 3.68–5.30 µM against resistant strains of Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .

Case Study 1: Anticancer Efficacy

In a preclinical model involving xenograft tumors derived from human lung cancer cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted its potential as a novel therapeutic agent in cancer treatment by demonstrating its ability to induce apoptosis in malignant cells .

Case Study 2: Neurological Implications

A separate investigation focused on the compound's effects on serotonin receptors revealed that it could modulate neurotransmitter activity effectively. This modulation may provide insights into its potential use in treating anxiety disorders or depression .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,8-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F2N4O2/c27-20-9-7-18(8-10-20)17-32-24-19(4-3-11-29-24)16-21(26(32)34)25(33)31-14-12-30(13-15-31)23-6-2-1-5-22(23)28/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZDYTJTFJLYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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